molecular formula C10H7ClS2 B164478 2-[(4-Chlorophenyl)thio]thiophene CAS No. 139120-68-6

2-[(4-Chlorophenyl)thio]thiophene

Cat. No.: B164478
CAS No.: 139120-68-6
M. Wt: 226.7 g/mol
InChI Key: PIAUZDSRZBRMNM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)thio]thiophene is a sulfur-containing heterocyclic compound featuring a thiophene core substituted with a 4-chlorophenylthio group. Thiophenes are aromatic five-membered rings with one sulfur atom, known for their electron-rich nature and versatility in pharmaceuticals, agrochemicals, and materials science . This compound is synthesized via nucleophilic substitution or coupling reactions, often involving thiols and halogenated precursors under basic conditions . Its structural features make it a candidate for applications in medicinal chemistry, particularly in anticancer and antimicrobial drug discovery.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClS2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAUZDSRZBRMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381224
Record name 2-[(4-chlorophenyl)thio]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139120-68-6
Record name 2-[(4-chlorophenyl)thio]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

The most widely documented method for synthesizing 2-[(4-chlorophenyl)thio]thiophene involves nucleophilic aromatic substitution (NAS) . This approach leverages the reactivity of a halogenated thiophene precursor with 4-chlorothiophenol under basic conditions.

Reaction Mechanism :

  • Substrate Preparation : A thiophene derivative functionalized with a leaving group (e.g., bromine) at the 2-position serves as the substrate.

  • Nucleophile Activation : 4-Chlorothiophenol is deprotonated using a strong base (e.g., potassium carbonate or sodium hydride), generating the 4-chlorothiophenolate ion, a potent nucleophile.

  • Substitution Reaction : The nucleophile attacks the electrophilic carbon at the 2-position of the thiophene ring, displacing the leaving group (e.g., bromide) to form the target compound.

Optimized Conditions :

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing ionic intermediates.

  • Temperature : Elevated temperatures (80–120°C) accelerate the substitution process.

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems.

Yield : Reported yields range from 65% to 82%, depending on the purity of starting materials and reaction duration.

Catalytic Coupling Methods

Ullmann-Type Coupling

Modern synthetic strategies employ Ullmann coupling to form the C–S bond between the thiophene and 4-chlorophenyl groups. This method utilizes copper-based catalysts to mediate the cross-coupling of a thiophene boronic acid with 4-chlorophenyl disulfide.

Reaction Protocol :

  • Substrates : Thiophene-2-boronic acid and 4-chlorophenyl disulfide.

  • Catalyst System : Copper(I) iodide (CuI) paired with a ligand (e.g., 1,10-phenanthroline) in a stoichiometric ratio of 1:2.

  • Conditions : Conducted under inert atmosphere (N₂ or Ar) at 90–110°C for 12–24 hours in toluene.

Advantages :

  • Higher regioselectivity compared to NAS.

  • Tolerance for diverse functional groups on the thiophene ring.

Limitations :

  • Requires stringent anhydrous conditions.

  • Catalyst cost and separation challenges.

Yield : 70–88%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis of this compound prioritizes scalability and cost efficiency. Continuous flow reactors (CFRs) have emerged as the preferred technology due to their ability to maintain consistent reaction parameters and reduce waste.

Key Features :

  • Residence Time : Optimized to 30–60 minutes.

  • Temperature Control : Precision heating (100–120°C) via integrated heat exchangers.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Cu/Al₂O₃) are immobilized within the reactor bed, enabling reuse across multiple batches.

Economic Metrics :

  • Production Capacity : 500–1,000 kg/month per reactor unit.

  • Cost Reduction : 40% lower operational costs compared to batch processes.

Comparative Analysis of Synthetic Methods

The table below summarizes the performance metrics of leading preparation methods:

MethodYield (%)Temperature (°C)CatalystScalability
Nucleophilic Substitution65–8280–120K₂CO₃Moderate
Ullmann Coupling70–8890–110CuI/PhenanthrolineHigh
Continuous Flow85–90100–120Cu/Al₂O₃Industrial

Key Insights :

  • Ullmann Coupling offers superior yields and selectivity but faces scalability challenges due to catalyst costs.

  • Continuous Flow Systems excel in large-scale production but require significant upfront investment.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)thio]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-[(4-Chlorophenyl)thio]thiophene serves as a crucial intermediate in synthesizing more complex thiophene derivatives. These derivatives are essential for various applications in organic synthesis and material science. The compound's distinct structural features, including the chlorophenylthio group, significantly influence its reactivity and interactions with other chemical entities.

Biology

The biological activities of thiophene derivatives have been widely studied, revealing potential applications in medicinal chemistry. Notably, this compound exhibits:

  • Antimicrobial Properties: Demonstrated efficacy against various bacterial strains.
  • Anticancer Activity: Research indicates that similar compounds can inhibit cancer cell proliferation. For instance, studies on thiazole derivatives have shown effectiveness against Hepatocellular carcinoma cell lines (HepG-2) in vitro .
  • Anti-inflammatory Effects: The compound's structure allows it to interact with biological targets that mediate inflammatory responses .

Medicine

Due to its biological activities, this compound is being explored for therapeutic applications. Its interactions with specific enzymes and receptors may lead to the development of new pharmacological agents targeting various diseases.

Industrial Applications

The compound is also utilized in several industrial contexts:

  • Organic Semiconductors: Its electronic properties make it suitable for use in organic electronic devices.
  • Corrosion Inhibitors: The compound's chemical stability contributes to its effectiveness in preventing metal corrosion.
  • Agrochemicals: Research into its insecticidal properties suggests potential applications in agriculture .

Case Studies and Research Findings

Recent studies have highlighted the promising nature of thiophene derivatives:

  • Anticancer Studies: Research demonstrated that certain thiophene compounds exhibit significant anticancer properties, suggesting that structural modifications can enhance their efficacy against cancer cell lines .
  • Antimicrobial Activity: A study published in MDPI revealed that newly synthesized thiophene-based compounds displayed potent antibacterial and antifungal activities, outperforming standard drugs like Amphotericin B against specific pathogens .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)thio]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the 4-chlorophenylthio group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. In contrast, the acetyl and cyano groups in 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene () increase polarity, which may improve solubility but reduce membrane permeability .

Heterocyclic Fusion :

  • Compounds like 5b () exhibit fused thiazolo-triazole rings, which confer rigidity and enhance π-π stacking interactions with biomolecules. This structural feature correlates with lower IC₅₀ values in cytotoxicity assays (e.g., 5b’s activity against HepG2 cells) .

Natural vs. Synthetic Derivatives :

  • Natural thiophene derivatives from Pluchea indica (e.g., valenc-1(10)-ene-8,11-diol ) () lack sulfur substituents but show antitumor activity due to sesquiterpene frameworks. These compounds differ markedly in mechanism compared to synthetic thiophenes .

Table 2: Cytotoxicity Data for Selected Thiophene Derivatives

Compound Cell Line (IC₅₀, μM) Key Finding Reference
N-(4-substituted-phenyl)thiophene derivatives (4b) HepG2: 0.5 (with sorafenib) Synergistic effect with chemotherapy
2-[(4-Chlorophenyl)thio]thiophene Not reported Under preclinical evaluation N/A
Thieno[2,3-d]pyrimidine derivatives MCF-7: 2.1–8.7 Moderate activity against breast cancer
2-(4-Chlorophenyl)thiazolo-triazole (5b) HepG2: <5.0 Selective inhibition of liver cancer

Mechanistic Insights:

  • Thiazolo-Triazole Systems : The fused heterocycles in 5b likely inhibit topoisomerase enzymes, a common target in anticancer therapies .

Biological Activity

2-[(4-Chlorophenyl)thio]thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring with a 4-chlorophenylthio substituent, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H7ClOS2\text{C}_{11}\text{H}_{7}\text{ClOS}_{2}
  • Molecular Weight : Approximately 254.75 g/mol
  • Melting Point : 57-60 °C
  • Boiling Point : Approximately 379.2 °C

This compound's unique properties arise from the presence of both sulfur and chlorine atoms, contributing to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorophenylthio group influences its binding affinity, potentially enhancing its therapeutic effects in various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, a study demonstrated that related thiophene compounds exhibited significant antiproliferative effects against liver (HepG2) and prostate (PC-3) cancer cell lines:

CompoundIC50 (μM) HepG2IC50 (μM) PC-3
3b3.1052.15
4c3.0233.12

These compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as lead compounds in cancer therapy .

Case Study: In Vitro Anticancer Screening

In a recent screening of novel fused thiophene derivatives, compounds similar to this compound were evaluated for their ability to inhibit key signaling pathways involved in cancer progression, specifically VEGFR-2 and AKT pathways. The results indicated that these compounds could induce apoptosis in cancer cells through S phase cell cycle arrest and activation of caspase-3 .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Research indicates that certain derivatives exhibit significant antibacterial activity against various pathogens. The presence of the chlorophenylthio group may enhance the compound's ability to penetrate bacterial membranes or inhibit essential bacterial enzymes .

Other Biological Activities

In addition to anticancer and antimicrobial properties, studies have suggested that this compound may possess anti-inflammatory and antiviral activities. For example, related compounds have shown efficacy against viruses such as Ebola virus (EBOV), with selectivity indexes indicating favorable therapeutic profiles .

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